

Physicochemical properties of 3-Benzyl-2-mercapto-3H-quinazolin-4-one.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Benzyl-2-mercapto-3H-quinazolin-4-one

Cat. No.: B078808

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of **3-Benzyl-2-mercapto-3H-quinazolin-4-one**, a heterocyclic compound of interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, making its derivatives, such as the title compound, promising candidates for drug discovery and development.^{[1][2][3]}

Physicochemical Properties

A summary of the key physicochemical properties of **3-Benzyl-2-mercapto-3H-quinazolin-4-one** is presented below. These properties are crucial for assessing the compound's druglikeness and for designing formulation and delivery strategies.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ N ₂ OS	PubChem[4]
Molecular Weight	268.3 g/mol	PubChem[4]
Melting Point	253 °C	MDPI[5]
Solubility	<0.3 µg/mL (at pH 7.4)	PubChem[4]
IUPAC Name	3-benzyl-2-sulfanylidene-1H-quinazolin-4-one	PubChem[4]
CAS Number	13906-05-3	PubChem[4]

Note: Experimental pKa and logP values are not readily available in the cited literature. These parameters are often determined computationally during the drug discovery process.

Synthesis and Characterization

The synthesis of **3-Benzyl-2-mercapto-3H-quinazolin-4-one** is typically achieved through a condensation reaction between anthranilic acid and benzyl isothiocyanate. This method is a common route for preparing 2-mercapto-3-substituted quinazolin-4-ones.[5][6]

Materials:

- Anthranilic acid
- Benzyl isothiocyanate
- Ethanol
- Triethylamine (TEA)

Procedure:[5][6]

- A mixture of anthranilic acid and benzyl isothiocyanate is refluxed in ethanol.
- Triethylamine is added to the mixture to facilitate the reaction.

- The reaction mixture is heated under reflux for a specified period.
- After cooling, the resulting precipitate is filtered, washed, and dried to yield **3-Benzyl-2-mercapto-3H-quinazolin-4-one**.

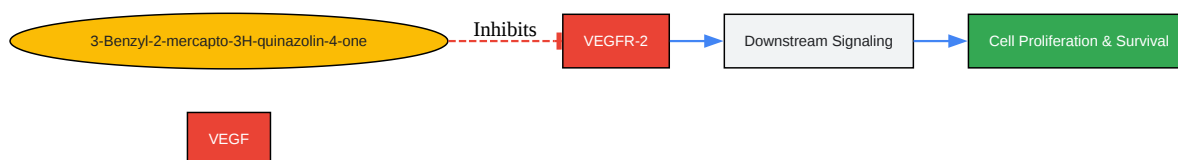
The synthesized compound is typically characterized using various spectroscopic techniques:

- Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups. For a similar compound, key stretches were observed for C=N and C=O groups.[5]
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H -NMR and ^{13}C -NMR): To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.[5]

Biological Activities and Mechanism of Action

Quinazolin-4(3H)-one derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][7] Specifically, 2,3-disubstituted quinazolinones have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis.[8]

The benzyl substituent at the N3 position of the quinazolinone core in **3-Benzyl-2-mercapto-3H-quinazolin-4-one** makes it a candidate for targeting protein kinases like VEGFR-2.[8] Inhibition of VEGFR-2 blocks the downstream signaling cascade that promotes cell proliferation and survival, thereby potentially exerting anti-cancer effects.

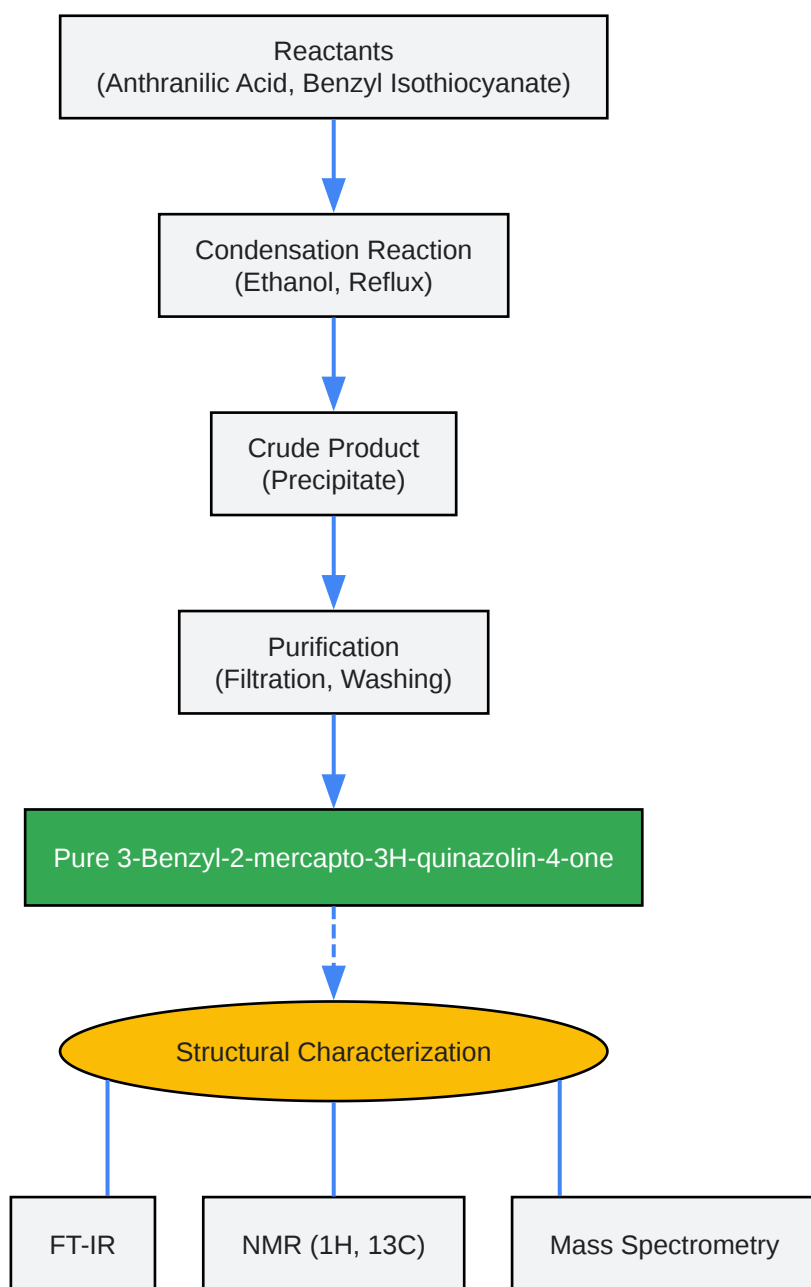


[Click to download full resolution via product page](#)

Caption: Potential mechanism of action via VEGFR-2 inhibition.

Experimental and Logical Workflows

The following diagram illustrates the general workflow for the synthesis and characterization of **3-Benzyl-2-mercapto-3H-quinazolin-4-one**.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and characterization.

Conclusion

3-Benzyl-2-mercapto-3H-quinazolin-4-one is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, and its structural similarity to known kinase inhibitors suggests that it may be a valuable scaffold for the development of novel therapeutic agents, particularly in oncology. Further studies are warranted to fully elucidate its biological activity profile and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Benzyl-2-mercapto-3H-quinazolin-4-one | C₁₅H₁₂N₂OS | CID 674526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of 3-Benzyl-2-mercapto-3H-quinazolin-4-one.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078808#physicochemical-properties-of-3-benzyl-2-mercapto-3h-quinazolin-4-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com